molecular formula C37H61N2O29Na B1165334 Tetra-N-Acetyl-D-Lactosamine

Tetra-N-Acetyl-D-Lactosamine

Cat. No.: B1165334
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra-N-Acetyl-D-Lactosamine (TetraLacNAc) is a linear tetrasaccharide with the structure Galβ1-4GlcNAcβ1-3[Galβ1-4GlcNAcβ1-3]2Galβ1-4GlcNAc . This compound represents a core Type 2 chain structure and is a fundamental building block of poly-N-acetyllactosamine, which are found on many glycoproteins and glycolipids . These glycans are crucial in normal cellular recognition, as well as in processes such as malignant transformation and metastasis . The compound serves as an essential ligand for galectin-3 (Gal-3), a β-galactoside-binding lectin that promotes tumor growth and metastasis . Galectin-3 is a valuable target for oncological research, as its heightened upregulation is associated with poor disease prognosis in cancers such as melanoma, colorectal, prostate, and breast carcinoma . The specific glycosidic linkages in this compound make it a critical substrate for studying the activity of various glycosyl hydrolases, including N-acetyl-β-D-hexosaminidases, which are involved in the breakdown of complex oligosaccharides . This reagent is offered as a high-purity laboratory reagent for research and development applications. It is strictly for Research Use Only and is not intended for human or animal use.

Properties

Molecular Formula

C37H61N2O29Na

Synonyms

Galβ1-(4GlcNAcβ1-3Galβ1)3-4GlcNAc

Origin of Product

United States

Scientific Research Applications

Medical Research Applications

1.1 Tumor Targeting and Imaging

N-acetyl-lactosamine has been extensively studied for its role in targeting galectin-3, a protein implicated in tumor progression and metastasis. Research indicates that modifications to the lactosamine structure can enhance its binding affinity to galectin-3, making it a valuable tool for cancer diagnostics and therapeutics. For example, the development of radiolabeled lactosamine derivatives has shown promise in positron emission tomography (PET) imaging of galectin-3-positive tumors. In a study involving B16F10 melanoma tumor-bearing mice, high tumor accumulation of these labeled compounds was observed, suggesting their potential as specific imaging agents for melanoma detection .

1.2 Glycan Engineering in Therapeutics

The incorporation of N-acetyl-lactosamine into glycoproteins can significantly influence their biological activity and stability. For instance, glycosylation with N-acetyl-lactosamine has been shown to enhance the efficacy of therapeutic proteins by improving their pharmacokinetic profiles. In engineered Chinese hamster ovary (CHO) cells, the modulation of poly-N-acetyl-lactosamine biosynthesis resulted in increased sialylation of recombinant erythropoietin (rhEPO), which is crucial for its therapeutic effectiveness .

Biotechnology Applications

2.1 Lectin Interaction Studies

N-acetyl-lactosamine serves as a critical component in studies involving lectins, which are proteins that bind carbohydrates. The binding affinity of galectin-3 to immobilized N-acetyl-lactosamine was significantly enhanced when biotinylated forms were used, showcasing its utility in understanding carbohydrate-protein interactions . This property is exploited in various assays designed to characterize lectin specificity and affinity.

2.2 MRI Contrast Agents

Recent advancements suggest that N-acetyl-lactosamine derivatives could be utilized as MRI contrast agents. The incorporation of gadolinium complexes with lactosamine structures may provide safer alternatives for enhancing imaging quality while minimizing toxicity associated with gadolinium release . This application highlights the versatility of N-acetyl-lactosamine beyond traditional roles.

Case Studies and Research Findings

Study Application Findings
B16F10 Melanoma Study Tumor ImagingHigh uptake of radiolabeled lactosamine derivatives in tumors; potential for specific imaging of galectin-3 expressing malignancies.
Glycosylation Engineering Therapeutic Protein ModificationEnhanced sialylation of rhEPO through modulation of lactosamine biosynthesis; improved pharmacokinetics observed.
Lectin Binding Assay Glycan Interaction StudiesIncreased binding affinity of galectin-3 to biotinylated N-acetyl-lactosamine; implications for glycan-based assays.
MRI Contrast Development Diagnostic ImagingPotential use of gadolinium-lactosamine complexes as safer MRI contrast agents; reduced toxicity concerns noted.

Chemical Reactions Analysis

Transglycosylation

Donor SubstrateCatalystTemperatureYield (%)Regioselectivity (β1-4:β1-3)Source
p-Nitrophenyl galactosideBacillus circulans55°C74100:0
o-Nitrophenyl galactosideBacillus circulans55°C5095:5
Phenyl galactosideBacillus circulans55°C1480:20

Protecting Group Manipulations

  • Silylation : TBDPSCl protects 6-OH of GlcNAc, enabling regioselective sulfation at 3′-OH .

  • Hydrogenolysis : Pd(OH)₂/C cleaves benzyl groups post-N-acetylation .

Sulfated Derivatives

  • 3′-O-Sulfation : Enhances galectin-3 binding affinity (Kd = 14.7 µM vs. 91 µM for unsulfated lactose) .

    • Synthesized via tin-mediated sulfation (Bu₂SnO, Et₃N-SO₃) .

Sialylated Derivatives

  • α2-3 Sialylation : Achieved using sialidases or chemical methods, yielding sialyl-LacNAc (Neu5Acα2-3Galβ1-4GlcNAc) with applications in glycan array studies .

Propargylated Analogs

  • Propargyl β-D-lactopyranoside : Synthesized via BF₃·Et₂O-catalyzed propargylation, enabling click chemistry applications .

Industrial-Scale Considerations

MethodAdvantagesLimitationsSource
Enzymatic (β-galactosidases)High regioselectivity, solvent toleranceSubstrate cost
ChemicalScalable for complex derivativesMulti-step, low yields (~20%)

Analytical Characterization

  • ITC Binding Studies : 3′-O-sulfated propargylated LacNAc exhibits ΔH = -8.2 kcal/mol and ΔS = 1.2 cal/mol·K for galectin-3 .

  • UPLC-HILIC : Resolves poly-N-acetyl lactosamine repeats (up to 12 units) on erythropoietin glycans .

Comparison with Similar Compounds

Table 1: Key Properties of N-Acetyl-D-Lactosamine Oligomers and Related Compounds

Compound Molecular Formula Molecular Weight CAS Number Purity (NMR) Key Structural Features
N-Acetyl-D-Lactosamine C₁₄H₂₅NO₁₁ 383.35 32181-59-2 ≥95% Monomeric LacNAc unit; β(1→4) linkage
Di-N-Acetyl-D-Lactosamine C₂₈H₄₈N₂O₂₂ 766.70* - 90% Dimer of LacNAc; linear β(1→3/1→4) linkage
Tri-N-Acetyl-D-Lactosamine C₄₂H₇₁N₃O₃₃ 1150.05* - 85% Trimer with extended β-glycosidic bonds
Tetra-N-Acetyl-D-Lactosamine C₅₆H₉₄N₄O₄₁ 1479.35 - 90% Tetramer; mimics natural polysaccharide chains
N-Acetyl-D-Galactosamine C₈H₁₅NO₆ 221.21 14215-68-0 ≥99% Monomer; galactose-based with N-acetyl group

*Calculated based on monomeric LacNAc (383.35 g/mol).

Structural Insights :

  • Chain Length: Increasing polymerization (mono → tetra) enhances molecular weight and steric complexity, affecting binding avidity to lectins like galectin-3 .
  • Linkage Specificity : LacNAc derivatives differ in glycosidic bond positions (e.g., β(1→4) in LacNAc vs. β(1→3) in isolactosamine), influencing receptor specificity .
  • Functional Groups : N-Acetyl-D-Galactosamine (GalNAc) replaces glucose with galactose, altering metabolic targeting (e.g., liver-specific drug delivery via ASGPR receptors) .

Table 2: Functional Comparison in Biomedical Research

Compound Galectin-3 Inhibition (IC₅₀) Tumor Penetration Key Applications
N-Acetyl-D-Lactosamine ~50 µM Moderate Basic galectin binding studies; glycoconjugate synthesis
This compound ~10 µM (estimated) High Disrupting galectin-3-mediated immune evasion; cancer therapy
N-Acetyl-D-Galactosamine N/A Low Liver-targeted drug delivery; metabolic studies

Mechanistic Insights :

  • This compound’s extended structure enhances multivalent binding to galectin-3, reducing IFN-γ sequestration in tumors and restoring T-cell chemokine gradients .
  • LacNAc monomers are less effective in vivo due to lower avidity but serve as building blocks for glycopolymer synthesis .

Stability and Commercial Availability

  • Stability: this compound is stable at room temperature, whereas LacNAc monomers may require refrigeration for long-term storage .
  • Cost : this compound (~$500/mg) is significantly more expensive than LacNAc (\sim$50/mg) due to complex synthesis .

Q & A

Basic Research Questions

Q. What are the established chemical and enzymatic synthesis protocols for Tetra-N-Acetyl-D-Lactosamine (LacNAc oligomers)?

  • Chemical Synthesis : LacNAc oligomers are synthesized via glycosylation strategies using glycosylimidates or thioglycosides as intermediates. For example, Schmidt and Stumpp's method employs glycosylimidates for regioselective glycosidic bond formation . Enzymatic approaches, such as chemoenzymatic cascades, enable scalable synthesis using β1-4-galactosyltransferases to extend LacNAc chains .
  • Purification and Validation : Products are typically purified via size-exclusion chromatography and validated using NMR (>90% purity) and mass spectrometry .

Q. How is this compound detected and quantified in complex biological matrices?

  • Chromatographic Methods : Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry is widely used for resolving LacNAc-containing glycans. For example, 2D-LC (anion exchange + HILIC) separates sialylated and poly-LacNAc-extended glycans in therapeutic proteins like erythropoietin .
  • Fluorescent Labeling : Derivatization with 2-aminobenzamide (2-AB) or procainamide enhances sensitivity in fluorescence-based detection .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • The compound is stored as a lyophilized powder at room temperature, with a recommended shelf life of 3 years. Reconstitution in anhydrous DMSO or water (pH 6–7) minimizes hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in poly-N-acetyl lactosamine chain length analysis across different analytical platforms?

  • Data Reconciliation : Discrepancies arise from ionization efficiency variations in mass spectrometry (e.g., MALDI-TOF vs. ESI-MS) and column retention time shifts in HILIC. Normalization using internal standards (e.g., dextran ladders) and orthogonal validation via enzymatic digestion (e.g., endo-β-galactosidase) improve accuracy .
  • Case Study : In BRP3 erythropoietin analysis, AEC × HILIC resolved tetra-antennary glycans with up to five poly-LacNAc repeats, whereas single-dimension methods underestimated chain lengths .

Q. What experimental designs are optimal for studying LacNAc's role in neurite growth and axon fasciculation?

  • In Vitro Models : Primary olfactory neuron cultures are plated on substrate-bound LacNAc to assess neurite outgrowth. Embryonic rat neurons show dose-dependent growth promotion, while adult neurons exhibit selective fasciculation, requiring co-culture with laminin or fibronectin .
  • Functional Blocking : Competitive inhibition using anti-LacNAc antibodies or lectins (e.g., Ricinus communis agglutinin) confirms specificity in axon guidance assays .

Q. How can enzymatic synthesis of LacNAc oligomers be scaled for glycan array or glycoconjugate vaccine production?

  • Process Optimization : Continuous-flow reactors with immobilized galactosyltransferases enhance yield and reduce enzyme inactivation. For example, Karimi Alavijeh et al. achieved 85% conversion efficiency at 10 g/L scale using UDP-Gal recycling systems .
  • Cost Analysis : Substrate recycling (e.g., ATP regeneration for UDP-sugar precursors) and thermostable enzyme variants lower production costs by ~40% compared to chemical synthesis .

Q. What are the challenges in characterizing LacNAc microheterogeneity in glycoproteins, and how are they addressed?

  • Site-Specific Glycan Mapping : LC-MS/MS with electron-transfer dissociation (ETD) preserves labile modifications (e.g., sialic acids) during fragmentation. For example, site-specific analysis of erythropoietin revealed LacNAc extensions at Asn24/83 but not Asn38 .
  • Statistical Tools : Non-targeted analysis (NTA) pipelines, such as XCMS Online or MetaboAnalyst, deconvolute isomeric glycans but require manual validation against synthetic standards .

Methodological Considerations

  • Synthetic Standards : Always include well-characterized LacNAc oligomers (e.g., di-, tri-, tetra-mer) as controls in glycan profiling to calibrate retention times and quantify chain lengths .
  • Ethical Reporting : Disclose uncertainties in glycan identification (e.g., "putative LacNAc extension" vs. "confirmed via MS/MS") to align with NTA best practices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.